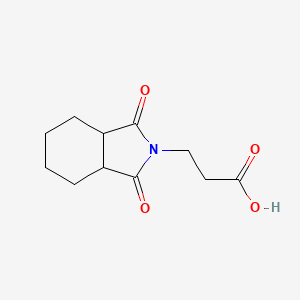

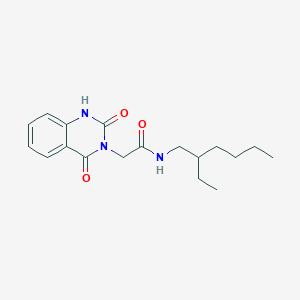

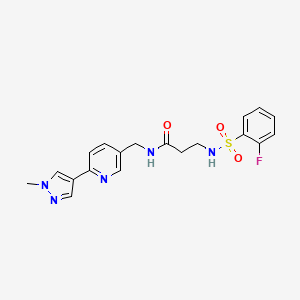

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization in Organotin Carboxylates

3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid plays a significant role in the synthesis of novel organotin carboxylates. Studies by Xiao et al. (2019) and Xiao et al. (2013) have detailed the self-assembly of this compound with various organotin structures, leading to the formation of compounds with unique properties such as drum-like molecular structures and diverse molecular architectures, as demonstrated in mono-organotin and dibutyltin carboxylates. These structures are stabilized through intermolecular interactions, offering insights into supramolecular chemistry and potential applications in material science and molecular engineering (Xiao et al., 2019) (Xiao et al., 2013).

Application in Electrochemical Sensors

Cha et al. (2003) explored the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) derived from this compound for electrochemical hybridization sensors. This innovative application demonstrates the potential of this compound in the development of sensitive and specific detection tools for biological molecules, which is crucial in biomedical research and diagnostic applications (Cha et al., 2003).

Role in Medicinal Chemistry

The compound's derivatives have been investigated for their potential in medicinal chemistry. For instance, Courtney et al. (2004) described a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase. These compounds exhibited potent inhibitory activity and selectivity, indicating their potential as therapeutic agents, particularly in anti-angiogenic treatments (Courtney et al., 2004).

Contributions to Supramolecular Chemistry

Tewari et al. (2009) conducted a study focusing on the structural analysis of a derivative of this compound. They emphasized the importance of weak interactions such as C–H···π, C–H···O, and C–H···N in stabilizing structures. This research contributes to our understanding of non-covalent interactions in supramolecular chemistry, which is fundamental in drug design and material science (Tewari et al., 2009).

Exploration in Bioorganic Chemistry

The work by Reddy et al. (2013) on synthesizing a water-soluble phthalimide derivative of acetaminophen showcases the versatility of this compound in bioorganic chemistry. This derivative was developed as a potential analgesic compound, demonstrating the compound's utility in creating new pharmaceutical agents (Reddy et al., 2013).

Properties

IUPAC Name |

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h7-8H,1-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLCTNHKIXADOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

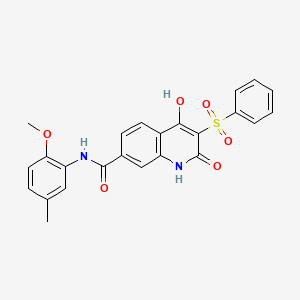

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

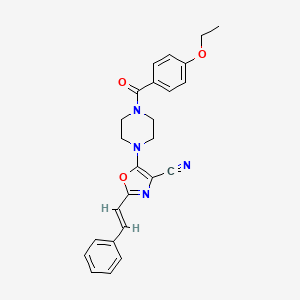

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)

![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)

![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)